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Introduction
The Hippo signaling pathway is a crucial regulator of organ size, tissue homeostasis, and stem

cell biology. Central to this pathway are the Large Tumor Suppressor (LATS) kinases 1 and 2,

which act as a key node in controlling cell proliferation and apoptosis. When the Hippo pathway

is activated, LATS1/2 kinases phosphorylate the transcriptional co-activators Yes-associated

protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ). This

phosphorylation event leads to their cytoplasmic sequestration and subsequent degradation,

effectively switching off their pro-proliferative and anti-apoptotic gene expression programs.

Inhibition of LATS1/2 kinases presents a compelling therapeutic strategy for applications in

regenerative medicine, as it allows for the controlled activation of YAP/TAZ signaling to promote

tissue repair and expansion of stem cells.[1] NIBR-LTSi is a potent, selective, and orally

bioavailable small-molecule inhibitor of LATS kinases developed by Novartis Institutes for

BioMedical Research.[2] It serves as a critical tool for investigating the therapeutic potential of

the Hippo pathway. This guide provides an in-depth overview of NIBR-LTSi, including its

mechanism of action, quantitative data, relevant experimental protocols, and visualizations of

key biological and experimental processes.

Mechanism of Action
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NIBR-LTSi functions as an ATP-competitive inhibitor of LATS1 and LATS2 kinases. By binding

to the ATP pocket of the LATS kinases, NIBR-LTSi prevents the phosphorylation of YAP and

TAZ. The resulting non-phosphorylated, active forms of YAP/TAZ are then free to translocate

into the nucleus. Inside the nucleus, YAP/TAZ associate with transcription factors, most notably

the TEAD family of proteins, to initiate a transcriptional program that promotes cell proliferation,

maintains stemness, and can block cellular differentiation.[1][3] This targeted inhibition allows

for the potent activation of YAP-dependent signaling cascades.[2]

Data Presentation: Potency and Cellular Activity
NIBR-LTSi demonstrates high potency against LATS kinases and effectively activates YAP

signaling in cellular models. While a comprehensive kinase selectivity profile from a

KINOMEscan assay is reported in the primary literature (Namoto et al., 2024), the detailed

dataset is not publicly available. However, it is described as being highly selective. The key

activity metrics are summarized below.

Parameter Value Assay/Cell Line Source

LATS Kinase

Inhibition (IC₅₀)
1.4 nM

Biochemical CALIPER

Assay

YAP Signaling

Activation (EC₅₀)
1.0 - 2.7 µM Cell-Based Assays

pYAP Reduction (IC₅₀) 2.16 µM JHH5 Cells

Liver Organoid

Formation (EC₅₀)
0.35 µM Not Specified

Visualizing the Mechanism: The Hippo Signaling
Pathway
The following diagram illustrates the core components of the Hippo signaling pathway and

highlights the specific point of intervention by NIBR-LTSi.
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Caption: The Hippo Signaling Pathway and NIBR-LTSi's point of inhibition.

Experimental Protocols
Detailed methodologies are critical for the successful application of NIBR-LTSi in research.

Below are representative protocols for key assays used to characterize LATS kinase inhibitors.

Protocol 1: In Vitro LATS Kinase Inhibition Assay (Non-
Radioactive)
This assay directly measures the ability of NIBR-LTSi to inhibit the phosphorylation of a YAP

substrate by LATS1/2 kinase.

Materials:
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Recombinant LATS1 or LATS2 kinase

Recombinant GST-YAP protein substrate

NIBR-LTSi (dissolved in DMSO)

Kinase Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5

mM EGTA, 2 mM EDTA)

ATP solution

Mild Lysis Buffer (for potential immunoprecipitation)

Antibodies: anti-pYAP (S127) primary antibody, anti-LATS1/2 primary antibody, HRP-

conjugated secondary antibody

SDS-PAGE gels and Western Blotting equipment

Chemiluminescence detection reagents

Procedure:

Prepare Kinase Reaction: In a microcentrifuge tube, prepare a master mix containing the

kinase buffer and the recombinant LATS1/2 kinase.

Inhibitor Incubation: Add NIBR-LTSi at various concentrations (e.g., a serial dilution from 1

µM to 0.1 nM) to the kinase reaction tubes. Include a DMSO-only vehicle control. Incubate

for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

Substrate Addition: Add the recombinant GST-YAP substrate to each reaction tube.

Initiate Reaction: Start the kinase reaction by adding a final concentration of ATP (e.g., 100

µM). The optimal ATP concentration should be near the Km for the specific kinase batch.

Incubation: Incubate the reaction at 30°C for 30-60 minutes.

Stop Reaction: Terminate the reaction by adding SDS-PAGE loading buffer.
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Western Blot Analysis:

Separate the reaction products by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane (e.g., with 5% BSA in TBST).

Incubate with the primary antibody against phosphorylated YAP (pYAP S127).

Wash and incubate with an HRP-conjugated secondary antibody.

Detect the signal using a chemiluminescence substrate.

Data Analysis: Quantify the band intensity for pYAP in each lane. Normalize the signal to a

loading control (e.g., total LATS1/2 or GST). Plot the percent inhibition against the log

concentration of NIBR-LTSi to determine the IC₅₀ value.

Protocol 2: Immunofluorescence Assay for YAP/TAZ
Nuclear Translocation
This cell-based assay visually confirms the mechanism of action of NIBR-LTSi by monitoring

the subcellular localization of YAP/TAZ.

Materials:

Mammalian cells (e.g., HEK293A, MCF10A)

Glass coverslips

Cell culture medium and supplements

NIBR-LTSi (dissolved in DMSO)

Fixation Buffer: 4% paraformaldehyde (PFA) in PBS

Permeabilization Buffer: 0.25% Triton X-100 in PBS
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Blocking Buffer: 1% BSA and 5% goat serum in PBST (PBS with 0.1% Tween-20)

Primary Antibodies: Rabbit anti-YAP or Mouse anti-TAZ

Secondary Antibodies: Alexa Fluor 488 goat anti-rabbit or Alexa Fluor 594 goat anti-mouse

Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)

Mounting Medium

Fluorescence Microscope

Procedure:

Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate and allow them to

adhere and grow for 24 hours.

Compound Treatment: Treat the cells with NIBR-LTSi at the desired concentration (e.g., 1-5

µM) for a specified time (e.g., 2-4 hours). Include a DMSO vehicle control.

Fixation: Gently wash the cells with PBS, then fix with 4% PFA for 15 minutes at room

temperature.

Permeabilization: Wash the cells three times with PBS. Permeabilize with 0.25% Triton X-

100 in PBS for 10 minutes.

Blocking: Wash three times with PBS. Block with Blocking Buffer for 1 hour at room

temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the cells with the primary antibody (anti-YAP or anti-

TAZ) diluted in Blocking Buffer overnight at 4°C in a humidified chamber.

Secondary Antibody Incubation: Wash the cells three times with PBST. Incubate with the

corresponding fluorescently-labeled secondary antibody, diluted in Blocking Buffer, for 1 hour

at room temperature, protected from light.

Nuclear Staining: Wash three times with PBST. Incubate with DAPI for 5 minutes to stain the

cell nuclei.
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Mounting: Wash a final three times with PBS. Mount the coverslips onto glass slides using

an anti-fade mounting medium.

Imaging and Analysis: Acquire images using a fluorescence microscope. Analyze the images

by quantifying the ratio of nuclear to cytoplasmic fluorescence intensity of YAP/TAZ. A

significant increase in this ratio in NIBR-LTSi-treated cells compared to the control indicates

successful inhibition of LATS and subsequent nuclear translocation of its effectors.

Visualizing the Process: Experimental Workflow
The following diagram outlines a typical experimental workflow for the discovery and

characterization of a selective LATS kinase inhibitor like NIBR-LTSi.
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Caption: A generalized workflow for LATS kinase inhibitor discovery.

Conclusion
NIBR-LTSi is a valuable and highly selective research tool for probing the biology of the Hippo-

YAP/TAZ signaling pathway. Its potent inhibition of LATS1/2 kinases allows for robust activation

of YAP/TAZ, making it suitable for a wide range of in vitro and in vivo applications, including
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studies on tissue regeneration, stem cell expansion, and organoid culture.[2] The data and

protocols provided in this guide offer a comprehensive starting point for researchers aiming to

leverage this powerful inhibitor in their own experimental systems. However, users should be

mindful that prolonged systemic LATS inhibition may lead to adverse effects due to increased

proliferation in multiple organs, a critical consideration for in vivo study design.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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